Neocurdione

Description

Contextual Significance of Neocurdione (B1167340) as a Sesquiterpenoid

This compound is classified as a sesquiterpenoid, a large and diverse class of naturally occurring compounds built from three isoprene (B109036) units. nih.gov Terpenoids, in general, are known for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. tandfonline.comresearchgate.net Sesquiterpenoids, with their 15-carbon skeleton, exhibit significant structural diversity, which contributes to their broad spectrum of pharmacological properties. nih.gov The interest in this compound stems from its identification as a constituent of various plants traditionally used in medicine, prompting further investigation into its chemical and biological profile. medchemexpress.commdpi.com

Natural Occurrence and Botanical Origins of this compound

This compound has been identified and isolated from a variety of plant species, most notably within the Curcuma genus, but also in other unrelated plant families.

The rhizomes of several Curcuma species are a primary source of this compound. It has been consistently reported in Curcuma zedoaria (white turmeric), Curcuma aromatica (wild turmeric), and Curcuma wenyujin. nih.govresearchgate.net In Curcuma zedoaria, this compound is one of several sesquiterpenoids isolated from its rhizomes, alongside compounds like curzerenone (B144611), curdione (B1662853), and alismol. nih.govresearchgate.netmedchemexpress.com Similarly, studies on Curcuma aromatica have identified this compound as a key chemical constituent. researchgate.netwjbphs.commedpharmres.comtandfonline.comnih.gov Research on Curcuma wenyujin has also led to the isolation of this compound, among other sesquiterpenes. researchgate.netphcog.comnih.gov The presence of this compound in these species, which are used in traditional medicine, underscores the importance of this compound in understanding their ethnopharmacological applications. mdpi.comresearchgate.net

Beyond the Curcuma genus, this compound has been detected in other botanicals. Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic shoot extract of Scutellaria orientalis identified this compound as one of its main components. researchgate.netresearchgate.netmazums.ac.ir Phytochemical screening of the stem bark of Terminalia catappa also revealed the presence of this compound among numerous other compounds. tjnpr.orgtjnpr.org Furthermore, some analyses of the essential oil from Rosmarinus officinalis (rosemary) have reported this compound as a significant constituent. researchgate.netresearchgate.net

Classification within Sesquiterpenoid Chemistry: The Germacrane (B1241064) Skeleton

Chemically, this compound is characterized by a germacrane skeleton. um.edu.my The germacranes are a major group of sesquiterpenoids distinguished by a ten-membered carbon ring. This structural framework is a precursor to many other types of sesquiterpenoids through various biochemical transformations like cyclization and rearrangement. researchgate.net The specific stereostructure of this compound from Curcuma wenyujin and C. aromatica has been determined through chemical transformation and X-ray crystallography. jst.go.jp

Overview of Research Trajectories for this compound and Related Compounds

Data Tables

Table 1: Botanical Sources of this compound

| Plant Genus | Species | Plant Part |

| Curcuma | C. zedoaria | Rhizome medchemexpress.comnih.govnih.govresearchgate.net |

| C. aromatica | Rhizome nih.govresearchgate.netwjbphs.comtandfonline.com | |

| C. wenyujin | Rhizome nih.govresearchgate.netphcog.com | |

| Scutellaria | S. orientalis | Shoot researchgate.netresearchgate.netmazums.ac.ir |

| Terminalia | T. catappa | Stem Bark tjnpr.orgtjnpr.org |

| Rosmarinus | R. officinalis | Leaves researchgate.netresearchgate.net |

Table 2: Chemical Classification of this compound

| Class | Subclass | Skeleton |

| Terpenoid | Sesquiterpenoid | Germacrane um.edu.myresearchgate.net |

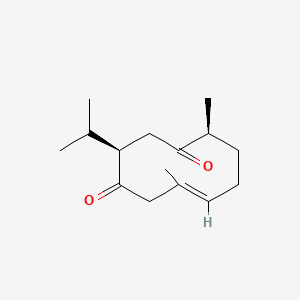

Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |

InChI Key |

KDPFMRXIVDLQKX-OAIDTJHVSA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Isomeric SMILES |

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |

Canonical SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Synonyms |

curdione |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Neocurdione

Advanced Extraction Techniques for Plant Matrices

The initial step in obtaining Neocurdione (B1167340) involves its extraction from the plant's rhizomes. Various techniques are employed, each with its own set of advantages and efficiencies.

Solvent-Based Extraction Methods

Solvent extraction is a primary method for isolating this compound and other bioactive compounds from plant materials. frontiersin.orgnih.gov The choice of solvent is critical as it influences the quality, quantity, and selectivity of the extracted compounds. researchgate.net Different solvents and their mixtures are utilized to effectively draw out this compound from the complex plant matrix. frontiersin.org

Commonly used solvent-based methods include:

Maceration: Soaking the plant material in a solvent for a period. nih.gov

Soxhlet Extraction: A continuous extraction method that uses a limited volume of solvent, which is recycled, making it efficient in terms of solvent use. frontiersin.org

Reflux Extraction: This process involves heating the solvent with the plant material, with the solvent vapor being condensed and returned to the extraction flask. frontiersin.org

The selection of a specific solvent or a combination of solvents is determined by the polarity of this compound. Polar solvents like methanol (B129727) and ethanol (B145695) are often used for extracting hydrophilic compounds, while more lipophilic compounds are extracted using dichloromethane (B109758) or a mix of dichloromethane and methanol. nih.gov For instance, studies on Curcuma aromatica have utilized solvent extraction to isolate this compound. nih.gov Similarly, this compound has been isolated from the rhizomes of Curcuma wenyujin and Curcuma zedoaria through these methods. jst.go.jpmedchemexpress.com

Table 1: Solvent-Based Extraction of this compound from Curcuma Species

| Curcuma Species | Extraction Method | Solvent(s) Used | Reference(s) |

| Curcuma aromatica | Solvent Extraction | Not specified in abstract | nih.gov |

| Curcuma wenyujin | Not specified | Not specified | jst.go.jp |

| Curcuma zedoaria | Not specified | Not specified | medchemexpress.com |

| Curcuma phaeocaulis | Not specified | Not specified | medchemexpress.com |

Hydrodistillation Approaches for Volatile Components

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials, particularly for volatile compounds like this compound. tjnpr.orgchemmethod.com This technique involves co-distilling the plant material with water. The resulting vapor mixture of water and essential oil is then condensed, and the oil is separated from the water. tandfonline.com

This method is particularly suitable for extracting heat-stable, volatile compounds. frontiersin.org this compound, being a component of the essential oil of several Curcuma species, is frequently obtained through hydrodistillation. tandfonline.comwjbphs.com For example, the essential oil of Curcuma cochinchinensis rhizomes, obtained by hydrodistillation, was found to contain this compound as one of its main constituents. tandfonline.com Similarly, hydrodistillation of Curcuma aromatica has yielded essential oils containing this compound. wjbphs.com

Comparative Analysis of Extraction Efficiencies for this compound Recovery

The efficiency of this compound extraction can vary significantly depending on the method and solvent used. Studies have shown that modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can offer advantages over conventional methods. researchgate.netchemmethod.com These advanced methods can reduce extraction time and solvent consumption while potentially increasing the yield of bioactive compounds. researchgate.netnih.gov

A comparative study on different extraction methods for Moringa oleifera leaves, for instance, showed that an agitation method with 80% ethanol yielded the highest total phenolic and flavonoid content compared to sonication and aqueous extraction. thaiscience.info Another study comparing hydrodistillation (HD) and solvent-free microwave extraction (SFME) for three Curcuma species found that SFME was more efficient in terms of extraction time, energy savings, and oil yield. mdpi.com While these studies did not focus specifically on this compound, they highlight the importance of comparing different extraction techniques to optimize the recovery of target compounds. The choice of the most efficient method is often a balance between yield, cost, and the stability of the compound of interest. frontiersin.org

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. To isolate pure this compound, chromatographic techniques are indispensable. nih.gov

Column Chromatography Techniques

Column chromatography is a fundamental and widely used technique for the purification of compounds from a mixture. khanacademy.orgcolumn-chromatography.com The separation is based on the differential adsorption of compounds to a stationary phase packed in a column, while a mobile phase passes through it. khanacademy.org

For the isolation of this compound, silica (B1680970) gel is a commonly used stationary phase. nih.gov The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through. Compounds with different polarities travel down the column at different rates, allowing for their separation. column-chromatography.com In the case of this compound isolation from Curcuma aromatica, a resin D-101 silica gel column was utilized. nih.gov

Different solvent systems, such as petroleum ether-acetone and chloroform-methanol, are used for elution in silica gel column chromatography to separate sesquiterpenoids like this compound. nih.gov Macroporous resins can also be employed as the stationary phase for the separation of these compounds.

Table 2: Column Chromatography Systems for Sesquiterpenoid Purification

| Stationary Phase | Common Mobile Phase Systems | Reference(s) |

| Silica Gel | Petroleum ether–acetone, Petroleum ether–EtOAc, CHCl₃–MeOH, CH₂Cl₂–MeOH, CH₂Cl₂–EtOAc, CH₂Cl₂–acetone | nih.gov |

| Resin D-101 | Not specified in abstract | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final isolation and, crucially, for assessing the purity of a compound. rssl.comtorontech.com It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. torontech.com

HPLC is instrumental in confirming the purity of isolated this compound. researchgate.netresearchgate.net By analyzing the sample, an HPLC system can detect the presence of any impurities. torontech.com A pure compound will ideally show a single peak in the resulting chromatogram. chromatographyonline.com The purity can be further assessed using a Diode-Array Detector (DAD), which analyzes the UV spectrum across the peak. measurlabs.com HPLC methods have been developed for the simultaneous determination of this compound and other sesquiterpenes in various Curcuma species. science.gov For instance, an HPLC method was optimized for the analysis of extracts from Curcuma phaeocaulis Valeton. science.gov

Gas Chromatography (GC) Applications in Fractionation

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. nih.gov In this technique, the volatile components of an extract are vaporized and passed through a long, thin column. Separation is based on the differential partitioning of compounds between a stationary phase lining the column and a mobile gaseous phase.

GC-MS analysis has been successfully employed to identify this compound in the methanolic extracts of several plants, including Rosmarinus officinalis and Scutellaria orientalis. researchgate.netmazums.ac.iracademicjournals.orgresearchgate.net The retention time of this compound in the GC column provides a preliminary identification, which is then confirmed by the mass spectrum. The mass spectrum reveals the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint. For instance, in one study, this compound was one of 79 components identified in the methanolic shoot extract of S. orientalis using GC-MS. mazums.ac.irresearchgate.net Another study optimized GC-MS conditions to simultaneously quantify nine sesquiterpenoids, including this compound, in three species of Curcuma rhizomes. nih.gov This optimization is crucial as some sesquiterpenoids can be heat-sensitive and may degrade during GC analysis, necessitating careful control of parameters like the inlet temperature. nih.gov

Comprehensive Spectroscopic Characterization for Structural Determination

Once this compound is isolated in a pure form, its precise chemical structure, including its stereochemistry, is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, the complete connectivity and three-dimensional arrangement of atoms can be deduced. numberanalytics.com

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns). The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule.

The this compound molecule is not static; it can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study the conformational dynamics of molecules in solution. figshare.comacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that indicate the presence of multiple conformations and to study their equilibrium. figshare.comacs.org

For this compound, VT-¹H-NMR studies have shown that it exists in a conformational equilibrium in solution. jst.go.jp At lower temperatures, the exchange between different conformations slows down, allowing for the individual conformers to be observed. One study found that the preferred conformation of this compound in solution is one where the C(10)-methyl group and the C(5)-carbonyl group are in an anti orientation. jst.go.jp This is in contrast to its conformation in the crystalline state, where these groups are syn. jst.go.jp Similar VT-NMR studies have been instrumental in understanding the conformational behavior of other sesquiterpenoids, such as germacrene A. nih.gov

The final piece of the structural puzzle, the stereochemistry of this compound, is determined using Nuclear Overhauser Effect (NOE) spectroscopy. fiveable.melibretexts.orglibretexts.org NOE is a phenomenon where the magnetization of one nucleus is transferred to a nearby nucleus through space. fiveable.melibretexts.org This effect is distance-dependent, being significant only for protons that are close to each other in space (typically within 5 Å). libretexts.org

By observing NOE correlations between specific protons in the this compound molecule, their relative spatial proximity can be established. This information is critical for assigning the relative stereochemistry at the chiral centers of the molecule. For example, an NOE between a methyl group proton and a methine proton on the ring would indicate that these two groups are on the same face of the molecule. libretexts.org NOE experiments, often in the form of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D DPFGSE-NOE, were crucial in confirming the stereostructure of this compound. jst.go.jpnih.gov Specifically, NOE measurements, particularly at low temperatures like -60°C, helped to definitively establish the preferred solution-state conformation. jst.go.jp

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical tool for determining the molecular weight and structural features of this compound. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying this compound within complex mixtures, such as essential oils from Curcuma species. nih.govnih.gov In this technique, the volatile components of a sample are first separated by the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum provides a unique fingerprint for each compound. This compound has been successfully identified in the methanolic extracts of Scutellaria orientalis and in various Curcuma species, including C. phaeocaulis, C. wenyujin, and C. kwangsiensis, using this method. nih.govmazums.ac.irresearchgate.net In these analyses, the identification of this compound is confirmed by comparing its retention time and mass spectrum with those of known standards or reference spectra from established databases. nih.gov Researchers have optimized GC-MS conditions to ensure the stable and simultaneous determination of this compound along with other sesquiterpenoids. nih.gov

Analysis of Fragmentation Patterns for Structural Information

The fragmentation pattern generated in the mass spectrometer provides crucial information about the molecular structure of this compound. msu.educhemguide.co.uk When a molecule is subjected to electron impact ionization, it forms a molecular ion (M+•), which is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

For this compound, the mass spectrum displays a molecular ion peak corresponding to its molecular weight. The subsequent fragmentation involves the cleavage of covalent bonds, leading to a series of fragment ions. msu.edu The pattern of these fragments, including their mass-to-charge ratios and relative abundances, reveals the presence of specific structural motifs. For instance, the loss of a methyl group (CH₃) or other functional groups results in predictable changes in the mass spectrum. libretexts.org The stability of the resulting carbocations influences the intensity of the corresponding peaks, with more stable ions appearing in greater abundance. libretexts.org By carefully analyzing these fragmentation pathways, scientists can deduce key aspects of this compound's structure. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present within a molecule. pressbooks.pubnih.gov This method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in an absorption spectrum. acenet.edu

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A study on Scutellaria orientalis extracts confirmed the presence of various functional groups, including those found in ketones and alkenes, which are components of this compound's structure. mazums.ac.irresearchgate.net Typically, the spectrum would show strong absorption in the carbonyl (C=O) stretching region (around 1600-1800 cm⁻¹) and C-H stretching from its alkyl and alkenyl components (around 2800-3000 cm⁻¹). acenet.edu Each peak in the spectrum corresponds to a specific type of molecular vibration, providing a molecular fingerprint that aids in the structural elucidation of the compound. nih.govmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry and conformation. soton.ac.uk This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions can be determined with high precision.

Stereochemical Investigations and Conformational Preferences

Understanding the three-dimensional structure of this compound, including its absolute configuration and preferred shapes (conformations), is essential for a complete chemical description.

Elucidation of Absolute Configuration

The absolute configuration describes the exact spatial arrangement of atoms at a chiral center, designated as (R) or (S). libretexts.org For a molecule like this compound with multiple stereocenters, determining the correct absolute configuration is crucial.

The most reliable method for this determination is single-crystal X-ray diffraction analysis. researchgate.net As mentioned, the absolute stereostructure of this compound was definitively determined using X-ray crystallography, which can distinguish between enantiomers through the anomalous dispersion effect. jst.go.jpmit.edu In addition to X-ray analysis, computational methods and chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), are valuable tools. nih.govmagtechjournal.com By comparing experimentally obtained ECD spectra with spectra calculated for possible stereoisomers, the correct absolute configuration can be inferred. magtechjournal.com These combined approaches provide a high level of confidence in the assigned stereochemistry of this compound. jst.go.jp

Comparative Analysis of Solution-Phase and Solid-State Conformations

A fascinating aspect of this compound's molecular characterization lies in the comparative analysis of its conformation in both the solution and solid phases. This examination reveals that the molecule adopts different preferred shapes depending on its physical state, a phenomenon with significant implications for its chemical reactivity and biological interactions.

The complete stereostructure of this compound was definitively established through a multi-pronged approach. This included the chemical transformation of a related compound, curdione (B1662853), into 4-epicurdione, and was further solidified by X-ray crystallography of a derivative, the p-bromobenzoate of 8αH-dihydro-4-epicurdione. jst.go.jp These foundational studies provided the basis for a more nuanced investigation into its conformational preferences.

Solution-Phase Conformation

| Technique | Key Finding | Description |

| Variable Temperature ¹H-NMR | Preferred anti conformation | Spectrometry at different temperatures, including -60°C, revealed the dominant spatial arrangement of the molecule in solution. jst.go.jp |

| NOE Measurements | Spatial proximity of atoms | Confirmed the anti orientation by detecting the through-space interactions between specific protons. jst.go.jp |

Solid-State Conformation

In contrast to its solution-phase behavior, X-ray crystallography has shown that in the solid, crystalline state, this compound adopts a syn conformation. jst.go.jp In this arrangement, the C(10)-CH₃ group and the C(5)=O group are oriented on the same side of the molecular ring structure. jst.go.jp This difference highlights the influence of intermolecular forces within the crystal lattice on the molecule's shape, which can override the conformational preferences observed in the isolation of a solution.

| Technique | Key Finding | Description |

| X-ray Crystallography | Preferred syn conformation | Analysis of the crystalline structure provided a definitive three-dimensional model of this compound in the solid state, revealing the syn orientation of key functional groups. jst.go.jp |

The divergence between the solution-phase and solid-state conformations of this compound underscores the dynamic nature of this molecule. The energetic landscape that dictates its shape is influenced by its immediate environment, whether it be the free-moving state in a solvent or the highly ordered arrangement within a crystal. Molecular dynamics calculations using methods like MM2 have also been employed to further analyze the conformational possibilities of this compound and related compounds. jst.go.jp

Synthetic and Chemoenzymatic Research on Neocurdione and Its Analogues

Total Synthesis Endeavors for Neocurdione (B1167340) and Related Sesquiterpenoids

The total synthesis of sesquiterpenoids like this compound is a formidable task due to their complex and often congested polycyclic systems. nih.govrsc.orgsioc-journal.cn These natural products, composed of three isoprene (B109036) units, undergo intricate biochemical transformations such as cyclizations and rearrangements, leading to a vast diversity of structures. nih.gov

Development of Stereoselective Synthetic Routes

A critical aspect of synthesizing this compound and its relatives is the precise control of stereochemistry. The development of stereoselective synthetic routes is paramount, as the spatial arrangement of atoms within a molecule dictates its biological function. researchgate.net Synthetic chemists employ various strategies to achieve this control, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. researchgate.net

For instance, the synthesis of complex cyclic molecules often relies on stereoselective reactions to create specific enantiomers or diastereomers. rsc.orgorgsyn.orgrsc.org Methodologies like asymmetric synthesis and the use of chiral building blocks are fundamental in constructing the desired stereoisomers. researchgate.netnih.gov In the context of sesquiterpenoid synthesis, bioinspired approaches, such as intramolecular cycloadditions, have been utilized to construct complex caged frameworks with high stereocontrol. nih.gov The "Thiazole-Aldehyde Synthesis" represents a general strategy for the stereoselective construction of chiral aldehydes, which are versatile intermediates in natural product synthesis. orgsyn.org

Challenges in Reproducible and High-Yield Synthesis of this compound Scaffolds

Challenges include:

Complexity of the Target Molecule: The presence of multiple stereocenters and fused ring systems, as seen in many sesquiterpenoids, complicates synthetic planning and execution. nih.govsioc-journal.cn

Reagent and Reaction Control: Achieving high selectivity (chemo-, regio-, and stereoselectivity) can be difficult, often requiring extensive optimization of reaction conditions. researchgate.net

Scalability: Synthetic routes that are successful on a small scale may not be easily scalable for the production of larger quantities of the compound, which is necessary for extensive biological evaluation. researchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of natural products like this compound is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and probe molecular mechanisms of action. frontiersin.org

Rational Design and Chemical Modification Strategies

Rational design involves modifying a lead compound's structure to improve its interaction with a biological target. nih.govresearchgate.net This process often utilizes computational tools, such as molecular docking, to predict how a modified structure will bind to a target protein. researchgate.netitb.ac.id For instance, the introduction of different functional groups can alter a molecule's lipophilicity, hydrogen bonding capacity, or steric profile, thereby influencing its biological activity. frontiersin.orgitb.ac.id

Strategies for chemical modification include:

Functional Group Interconversion: Altering existing functional groups to modulate the electronic and steric properties of the molecule.

Scaffold Modification: Changing the core ring structure to explore new chemical space and potentially discover novel biological activities. nih.gov

Introduction of Pharmacophores: Incorporating specific structural motifs known to interact with biological targets. nih.gov

A study on coumarin (B35378) derivatives, for example, demonstrated the successful design of new antituberculosis agents through rational modification. nih.gov Similarly, the rational design of noscapine (B1679977) analogues led to compounds with potent anticancer activity. nih.gov

Synthetic Methodologies for Generating Structural Diversity

To efficiently explore the chemical space around the this compound scaffold, chemists employ synthetic methodologies that allow for the generation of structural diversity. frontiersin.orgcam.ac.uk Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to create collections of structurally complex and diverse small molecules from a common starting point or through combinatorial approaches. mdpi.combroadinstitute.orgmdpi.com

Key DOS approaches include:

Reagent-Based Diversity: A single starting material is treated with a variety of reagents to produce a range of different products. cam.ac.ukmdpi.com

Substrate-Based Diversity: Different starting materials, each containing pre-encoded skeletal information, are subjected to the same reaction conditions to yield distinct molecular skeletons. mdpi.combroadinstitute.org

Build/Couple/Pair Strategy: This approach involves the assembly of building blocks into polyfunctional intermediates that can undergo various intramolecular cyclizations to generate diverse and complex scaffolds. mdpi.com

These strategies enable the rapid generation of libraries of analogues, which can then be screened for desired biological activities, accelerating the discovery of new therapeutic leads. frontiersin.org

Application of Chemoenzymatic Transformations in Natural Product Synthesis

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and efficiency of enzymatic reactions. nih.govrsc.orgmit.edu Enzymes offer several advantages in synthesis, including their ability to catalyze reactions under mild conditions (aqueous media, ambient temperature) with exceptional regio- and stereoselectivity. mdpi.com This high degree of selectivity can reduce the need for protecting groups and simplify purification processes, leading to more efficient and sustainable synthetic routes. mit.edumdpi.com

Applications in natural product synthesis include:

Asymmetric Synthesis: Enzymes like ketoreductases can be used to produce enantiomerically pure alcohols, which are valuable chiral building blocks. nih.gov

Selective Functionalization: Enzymes can selectively modify a specific position on a complex molecule, even in the presence of other similar functional groups. mdpi.com

The integration of biocatalysis into synthetic routes for complex natural products like this compound and its analogues holds significant promise for developing more efficient, economical, and environmentally friendly manufacturing processes. rsc.orgnih.gov

Biosynthetic Pathway Elucidation of Neocurdione

Identification of Precursor Molecules and Intermediates

The biosynthesis of all sesquiterpenes, including neocurdione (B1167340), begins with the precursor molecule farnesyl diphosphate (B83284) (FPP). FPP is formed through the isoprenoid pathway and serves as the substrate for the initial cyclization reactions that define the vast array of sesquiterpene skeletons. d-nb.info The cyclization of FPP is catalyzed by enzymes known as terpene synthases (TPS).

In the formation of this compound, the key intermediates are germacrane-type sesquiterpenoids. colab.ws Specifically, the formation of the (E,E)-germacradienyl cation from FPP is a critical step. d-nb.info Deprotonation of this cation leads to germacrene A, a central intermediate in the biosynthesis of thousands of sesquiterpenes. d-nb.info Further enzymatic modifications and rearrangements of the germacrane (B1241064) skeleton, particularly intermediates like germacrene D and germacrone (B1671451), are believed to lead to the formation of this compound. researchgate.netresearchgate.net These intermediates are frequently found alongside this compound in the essential oils of Curcuma species, providing strong evidence for their role in the biosynthetic pathway. researchgate.net

Primary metabolites derived from photosynthesis, such as sugars and organic acids, provide the initial carbon building blocks and energy required for the synthesis of FPP and, subsequently, this compound. researchgate.net

Proposed Biosynthetic Cascade of Germacrane Sesquiterpenoids to this compound

The transformation from a germacrane intermediate to this compound involves a proposed cascade of specific chemical reactions. While the exact sequence is a subject of ongoing research, a plausible pathway can be constructed based on the structures of the known intermediates and the final product.

Formation of Germacrone : The pathway likely proceeds through the well-known sesquiterpenoid, germacrone. Germacrone itself is derived from germacrane intermediates through oxidative steps.

Oxidative Modifications : Starting from a germacrone-like precursor, a series of regio- and stereo-specific oxidations are required. These reactions are typically catalyzed by cytochrome P450 monooxygenases. sjtu.edu.cnnih.gov These enzymes would introduce hydroxyl groups at specific positions on the germacrane ring.

Intramolecular Rearrangement : Following specific hydroxylations, an intramolecular rearrangement, potentially an ether linkage formation, would be necessary to form the furan (B31954) ring characteristic of this compound. This step is likely enzyme-catalyzed to ensure the correct stereochemistry of the final product.

This proposed cascade highlights the importance of germacrene A as a pivotal branch-point intermediate, whose subsequent enzymatic modifications dictate the formation of a wide variety of sesquiterpenoids, including this compound. d-nb.inforesearchgate.net

Enzymatic Steps and Key Enzymes Involved in this compound Biosynthesis

The biosynthesis of this compound is dependent on the coordinated action of at least two major classes of enzymes: terpene synthases (TPS) and cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov

Terpene Synthases (TPS): The first committed step in this compound biosynthesis is the cyclization of the linear FPP precursor into a germacrane skeleton. This reaction is catalyzed by a specific germacrene A or germacrene D synthase. d-nb.inforesearchgate.net These enzymes are responsible for creating the fundamental C15 carbon framework of the molecule.

Cytochrome P450 Enzymes (CYPs): Following the initial cyclization by a TPS, the germacrane hydrocarbon backbone undergoes a series of oxidative modifications. These reactions are primarily carried out by cytochrome P450 monooxygenases, a large and versatile family of heme-containing enzymes. sjtu.edu.cnnih.gov In plant terpene biosynthesis, CYPs are crucial for introducing functional groups (like hydroxyls) and catalyzing ring closures and rearrangements, which dramatically increases the structural diversity of the final products. nih.govfrontiersin.org For this compound, specific CYPs are responsible for the sequential oxidations of the germacrane intermediate that lead to its final furan-containing structure.

| Enzyme Class | Role in this compound Biosynthesis |

| Terpene Synthase (TPS) | Catalyzes the initial cyclization of farnesyl diphosphate (FPP) to form the foundational germacrane sesquiterpene skeleton. |

| Cytochrome P450 (CYP) | Performs a series of regio- and stereo-specific oxidative modifications on the germacrane skeleton to produce the final this compound structure. sjtu.edu.cnnih.gov |

Identifying the specific enzymes, particularly the CYPs, involved in the later, often poorly understood, steps of a biosynthetic pathway is a significant challenge. sjtu.edu.cn Chemoproteomics has emerged as a powerful strategy to overcome this hurdle. nih.govfrontiersin.orgwikipedia.org This approach uses chemical probes, often based on the structure of a biosynthetic intermediate, to identify and isolate enzymes that bind to that specific substrate. researchgate.net

For this compound, a chemoproteomic investigation would involve:

Probe Design and Synthesis : A chemical probe would be designed to mimic a proposed intermediate, such as a hydroxylated germacrone. This probe would be equipped with a photo-reactive group and a tag (like biotin) for later purification. frontiersin.org

Protein Labeling : The probe would be incubated with a protein extract from the this compound-producing plant tissue (e.g., Curcuma rhizome). Upon UV irradiation, the probe would covalently bind to any enzyme that has an active site capable of recognizing it. researchgate.net

Enrichment and Identification : The tagged protein-probe complexes would be captured and purified. The identity of the captured protein (the candidate enzyme) would then be determined using mass spectrometry.

This technique allows for the direct profiling of active enzymes and can accelerate the discovery of previously unknown biosynthetic genes, bypassing the limitations of traditional gene discovery methods. nih.govfrontiersin.org

Genetic Basis and Regulation of this compound Biosynthesis

Understanding the genes that encode the biosynthetic enzymes is fundamental to fully elucidating and potentially engineering the this compound pathway.

The discovery of genes involved in natural product biosynthesis has been revolutionized by advances in genomics and transcriptomics. nih.govresearchgate.net A common approach to identify the genes for this compound biosynthesis would involve:

Transcriptome Analysis : Researchers would sequence the transcriptome (the set of all RNA molecules) from this compound-producing tissues (e.g., Curcuma rhizomes) and compare it to non-producing tissues. Genes that are highly expressed in the producing tissue are strong candidates for being involved in the pathway. frontiersin.org

Candidate Gene Selection : Based on sequence similarity to known terpene synthases and cytochrome P450s, candidate genes would be selected from the transcriptome data. nih.gov In some cases, biosynthetic genes for a single pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC), which can aid in their identification. nih.govnih.gov

Functional Characterization : The function of these candidate genes must be experimentally verified. nih.govmdpi.com This is typically achieved through heterologous expression, where the candidate gene is expressed in a host organism that does not normally produce the compound, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. researchgate.netnih.gov The host is then supplied with the necessary precursor (e.g., FPP for a TPS, or a germacrane intermediate for a CYP), and the products are analyzed. The production of the expected molecule confirms the function of the enzyme encoded by the gene. frontiersin.org

This process of gene discovery and functional validation provides the genetic blueprint for this compound biosynthesis. frontiersin.org

Transcriptomic and Proteomic Analyses of Biosynthetic Pathways

The complete biosynthetic pathway of this compound, a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, has not yet been fully elucidated. However, advances in transcriptomic and proteomic analyses of Curcuma species are beginning to shed light on the potential genetic and enzymatic machinery involved in its formation. These 'omics' technologies provide a powerful approach to identify candidate genes and enzymes involved in the biosynthesis of sesquiterpenoids by correlating gene expression and protein abundance with the production of these compounds.

Transcriptome analysis, which involves the sequencing of all RNA molecules in a cell or tissue, allows for the identification of genes that are actively being expressed. In the context of this compound biosynthesis, this technique can be applied to this compound-producing tissues of Curcuma plants to identify transcripts encoding for enzymes in the terpenoid backbone biosynthesis pathway, as well as putative sesquiterpene synthases and tailoring enzymes like cytochrome P450s (CYPs). For instance, a study on Curcuma wenyujin, a known source of this compound, led to the identification of numerous unigenes predicted to be involved in terpenoid biosynthesis, including several putative sesquiterpene synthases. researchgate.net Specifically, 131 unigenes were categorized under the "Terpenoid backbone biosynthesis" term, and 22 unigenes were found to possess a terpene synthase domain. researchgate.net

Proteomic analysis, the large-scale study of proteins, complements transcriptomics by providing a more direct picture of the functional molecules present in the cell. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) have been used to analyze protein expression in various plants, including Curcuma longa. scite.ai While a specific proteomic study focused on this compound biosynthesis is not yet available, a proteomics analysis of C. longa in response to viral infection revealed changes in proteins involved in steroid biosynthesis, which shares the same precursor pathway as sesquiterpenoids. scite.ai Such studies demonstrate the potential of proteomics to identify enzymes that are upregulated in conjunction with sesquiterpenoid production. nih.gov The integration of transcriptomic and metabolomic data is a particularly powerful strategy. A study on Curcuma alismatifolia combined these approaches to investigate floral scent, identifying multiple terpene synthase (TPS) genes, including some from the TPS-b and TPS-g subfamilies, that were highly correlated with the production of various terpenoids. ugm.ac.id This integrated approach could be instrumental in identifying the specific genes and enzymes responsible for this compound biosynthesis.

Table 1: Transcriptomic and Proteomic Findings Relevant to Sesquiterpenoid Biosynthesis in Curcuma and Related Species

| Organism | 'Omics' Technique | Key Findings | Relevance to this compound Biosynthesis |

| Curcuma wenyujin | Transcriptomics | Identification of 131 unigenes in terpenoid backbone biosynthesis and 22 putative terpene synthase unigenes. researchgate.net | Provides a pool of candidate genes for the enzymes involved in the initial steps of this compound formation. |

| Curcuma alismatifolia | Transcriptomics & Metabolomics | Identification of TPS genes from TPS-b and TPS-g subfamilies correlated with terpenoid production. ugm.ac.id | Suggests specific subfamilies of terpene synthases that may be involved in sesquiterpenoid synthesis in Curcuma. |

| Curcuma longa | Proteomics | Differential expression of proteins in the steroid biosynthesis pathway in response to stimuli. scite.ai | Demonstrates the utility of proteomics in identifying enzymes in related metabolic pathways that could be relevant to this compound biosynthesis. |

| Aquilaria sinensis | Transcriptomics | Identification of sesquiterpene synthase genes and transcription factors (bHLH, WRKY) responding to elicitors. researchgate.nettandfonline.com | Provides a model for how the expression of sesquiterpene biosynthesis genes, potentially including those for this compound, might be regulated. |

Engineered Biosynthesis and Metabolic Engineering Approaches

The elucidation of the this compound biosynthetic pathway would open the door to its production in engineered microbial systems, offering a sustainable and scalable alternative to extraction from plant sources. Metabolic engineering and synthetic biology provide a suite of tools to achieve this, from the heterologous reconstitution of the pathway in model organisms to the optimization of production through genetic manipulation. nih.govacs.org

The heterologous reconstitution of a biosynthetic pathway involves transferring the necessary genes from the native organism into a well-characterized host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govacs.org While the specific pathway for this compound has not yet been fully reconstituted, the general principles have been established for numerous other sesquiterpenoids. nih.govacs.org

A plausible scenario for the heterologous production of this compound would begin with the introduction of a sesquiterpene synthase capable of producing a guaiane (B1240927) scaffold, the core structure of this compound. Although the specific synthase for this compound is unknown, researchers have successfully expressed other guaiane synthases in microbial hosts. For example, a fungal sesquiterpene cyclase was used to produce guaian-6,10(14)-diene in E. coli by engineering the isoprenoid pathway. nih.govacs.org This demonstrates the feasibility of producing the guaiane backbone in a microbial chassis.

Following the synthesis of the guaiane skeleton, the subsequent steps in this compound biosynthesis would likely involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like dehydrogenases. The co-expression of these tailoring enzymes with the sesquiterpene synthase would be necessary to produce the final this compound molecule. The functional expression of plant CYPs in microbial hosts can be challenging but has been achieved for many sesquiterpenoid pathways. ajol.info

Once the this compound biosynthetic pathway is reconstituted in a model host, various synthetic biology strategies can be employed to enhance production titers. nih.govacs.org These strategies generally focus on increasing the supply of the precursor molecule, farnesyl pyrophosphate (FPP), and optimizing the expression of the heterologous pathway genes.

Key strategies for enhancing FPP supply in S. cerevisiae include:

Overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway: This often involves expressing a truncated, soluble version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway. jst.go.jp

Downregulation of competing pathways: The diversion of FPP to other pathways, such as sterol biosynthesis, can be reduced by downregulating or mutating key enzymes like squalene (B77637) synthase (ERG9). jst.go.jp

Balancing pathway flux: Fine-tuning the expression levels of the MVA pathway genes can prevent the accumulation of toxic intermediates and ensure a balanced flow of metabolites towards FPP.

In addition to optimizing the precursor supply, the expression of the this compound biosynthetic genes themselves can be enhanced through:

Codon optimization: Adapting the DNA sequence of the plant-derived genes for optimal expression in the microbial host. nih.gov

Promoter engineering: Using strong, inducible, or constitutive promoters to control the expression levels of the pathway genes.

Protein engineering: Modifying the enzymes themselves to improve their catalytic efficiency or stability in the heterologous host.

Table 2: Common Strategies for Enhanced Sesquiterpenoid Production in Engineered Yeast

| Strategy | Target | Example Modification | Rationale |

| Increase Precursor Supply | Mevalonate (MVA) Pathway | Overexpression of truncated HMG-CoA reductase (tHMG1). | Overcomes a key rate-limiting step in FPP biosynthesis. jst.go.jp |

| Reduce Precursor Diversion | Sterol Biosynthesis Pathway | Downregulation of squalene synthase (ERG9). | Prevents the diversion of FPP to the competing sterol pathway. jst.go.jp |

| Optimize Heterologous Gene Expression | Sesquiterpene Synthase & P450s | Codon optimization of plant genes for yeast expression. | Improves translation efficiency and protein yield. nih.gov |

| Optimize Heterologous Gene Expression | Sesquiterpene Synthase & P450s | Use of strong, well-characterized promoters (e.g., GAL promoters). | Enables high-level and controlled expression of pathway enzymes. |

| Enhance P450 Activity | Cytochrome P450 Reductase | Co-expression of a suitable cytochrome P450 reductase (CPR). | Provides the necessary redox partner for CYP activity. ajol.info |

By applying these and other advanced synthetic biology techniques, it is anticipated that the heterologous production of this compound in microbial cell factories can be achieved and optimized for industrial-scale manufacturing.

Non Clinical Biological Activities and Mechanistic Investigations of Neocurdione

In Vitro and Cellular Model Studies

Hepatoprotective Effects and Related Mechanisms

Neocurdione (B1167340), a sesquiterpene isolated from the rhizome of Curcuma zedoaria, has demonstrated notable hepatoprotective properties in various in vitro and cellular models. nih.govmedchemexpress.com The mechanisms underlying these protective effects have been explored through studies on cytotoxicity inhibition, modulation of inflammatory mediators, and influence on cell death signaling pathways.

A key aspect of this compound's hepatoprotective activity is its ability to counteract the cytotoxic effects of D-galactosamine (D-GalN) in hepatocytes. nih.gov D-GalN is a well-established hepatotoxin that induces liver injury mimicking viral hepatitis. medchemexpress.com Studies on primary cultured rat hepatocytes have shown that this compound can protect against D-GalN-induced cell damage. nih.govresearchgate.net This protective effect is a crucial indicator of its potential to mitigate liver injury at the cellular level. The mechanism is partly attributed to the reduced sensitivity of hepatocytes to toxic stimuli in the presence of this compound. nih.govresearchgate.net

This compound has been found to influence the production of nitric oxide (NO), a key signaling molecule involved in inflammation. nih.gove-fas.org In studies using cultured mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), this compound demonstrated an inhibitory effect on NO production. nih.gov Macrophages, when activated by stimuli like LPS, produce large amounts of NO, which can contribute to inflammatory damage in the liver. e-fas.org The ability of this compound to modulate NO production in macrophages suggests an anti-inflammatory component to its hepatoprotective action. nih.govresearchgate.netnih.gov

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in liver injury, including that induced by D-GalN/LPS. nih.govnih.gov this compound has shown a protective effect against liver injury induced by the combination of D-GalN and TNF-α in mice. chemfaces.com This suggests that this compound can interfere with the detrimental signaling pathways activated by TNF-α. nih.govchemfaces.com By reducing the sensitivity of hepatocytes to TNF-α-induced cell death, this compound helps to preserve liver cell viability in the face of inflammatory insults. researchgate.net

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Beyond its hepatoprotective effects, this compound has also been investigated for its potential to inhibit the growth of cancer cells.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Reference(s) |

| Hepatoprotection | Primary Cultured Rat Hepatocytes | Inhibition of D-Galactosamine-induced cytotoxicity. | nih.gov |

| Anti-inflammatory | Cultured Mouse Peritoneal Macrophages | Inhibition of LPS-induced Nitric Oxide (NO) production. | nih.gov |

| Hepatoprotection | In vivo (mice) | Protective effect against D-GalN/TNF-α-induced liver injury. | chemfaces.com |

| Antiproliferative | Human Cancer Cell Lines (MCF-7, Ca Ski, HCT-116) | Exhibited moderate cytotoxic activity. | nih.gov |

Induction of Apoptosis via Caspase-3 Activation

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov Among them, caspase-3 is a key effector caspase, activated by both intrinsic and extrinsic pathways, leading to the cleavage of cellular proteins and the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net

While direct studies detailing this compound's specific role in caspase-3 activation are limited, research on related compounds from Curcuma zedoaria provides context. A study on the rhizomes of Curcuma zedoaria identified this compound alongside other compounds. nih.gov In that study, other constituents, curzerenone (B144611) and alismol, were shown to induce apoptosis in cancer cell lines through the activation of caspase-3. nih.gov This suggests that compounds from this plant source can modulate apoptotic pathways, although further investigation is needed to determine if this compound itself directly activates caspase-3. The activation of caspase-3 is a critical event in the apoptotic cascade, making it a significant marker for evaluating the pro-apoptotic potential of natural compounds. bdbiosciences.com

Effects on Cell Cycle Progression and Invasion

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to uncontrolled cell growth, a characteristic of cancer. numberanalytics.com The progression through different phases of the cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. numberanalytics.com Furthermore, the ability of cancer cells to invade surrounding tissues is a critical step in metastasis.

Research indicates that this compound may influence cell cycle progression and invasion. Studies have shown that certain natural compounds can arrest the cell cycle at specific phases, such as the G2 phase, by modulating the expression of key regulatory proteins like CDK1 and CDK2. nih.gov The process of cell invasion is often associated with the expression of proteins like N-cadherin, Vimentin, MMP-2, and MMP-9. nih.gov While direct evidence for this compound's impact on these specific markers is still emerging, its presence in extracts that affect cell migration and invasion suggests a potential role. researchgate.net The coordination between cell cycle exit and the initiation of invasive behavior is a complex process, and perturbations in the cell cycle can, in some instances, uncouple these two events. nih.gov

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. This compound has demonstrated notable anti-inflammatory properties through various mechanisms.

Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of key inflammatory mediators. Research has demonstrated that it can suppress the release of nitric oxide (NO), a signaling molecule involved in inflammation. researchgate.net In silico studies have shown that this compound exhibits a high binding affinity with inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netresearchgate.net The inhibition of these mediators is a key strategy in the management of inflammatory conditions. frontiersin.orgnih.gov

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are also attributed to its ability to modulate critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways play a pivotal role in regulating the expression of pro-inflammatory genes. nih.govmdpi.com

Studies have indicated that this compound can inhibit the activation of the NF-κB pathway. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes. plos.orgmdpi.com Additionally, this compound has been found to modulate the MAPK signaling pathway, which is also crucial in the inflammatory response. nih.govplos.org The modulation of these pathways provides a molecular basis for the anti-inflammatory properties of this compound. ajprd.comnih.gov

Antioxidant Properties (e.g., Radical Scavenging Assays)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. This compound has been identified as having antioxidant potential. This activity is often evaluated using radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. mdpi.comasianpubs.org

Extracts containing this compound have demonstrated the ability to scavenge free radicals, indicating antioxidant activity. smujo.id The antioxidant properties of natural compounds are significant as they can help mitigate oxidative stress, which is implicated in a variety of diseases. scielo.brnih.govbiorxiv.org The mechanism of action often involves the donation of a hydrogen atom or an electron to the free radical, thus neutralizing its reactivity.

Antimicrobial Spectrum and Modes of Action

This compound has also been investigated for its antimicrobial properties. It has shown activity against a range of microorganisms, suggesting a broad antimicrobial spectrum.

Research has shown that extracts containing this compound exhibit antibacterial activity against various bacteria. researchgate.net The modes of action for antimicrobial compounds can be diverse, including the disruption of cell membranes, inhibition of essential enzymes, or interference with protein synthesis. nih.govufjf.br For instance, some natural compounds exert their effects by binding to bacterial cell wall components or inhibiting the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics. researchgate.netscielo.org.co The specific mechanisms by which this compound exerts its antimicrobial effects are an area of ongoing research.

Anti-attachment Activity in Marine Organisms

This compound has been identified as an inhibitor of attachment for the blue mussel, Mytilus edulis galloprovincialis. tandfonline.comchemfaces.com This activity is part of a broader search for natural, environmentally friendly antifouling agents to prevent the economic and operational problems caused by the accumulation of marine organisms on submerged surfaces. tandfonline.comresearchgate.netscielo.sa.cr Research has shown that extracts from plants in the Zingiberaceae family, such as Curcuma aromatica and Curcuma zedoaria, from which this compound is isolated, exhibit strong attachment-inhibiting properties against this mussel species. tandfonline.com

In Vivo Animal Model Studies (Non-Clinical Efficacy)

Assessment of Hepatoprotective Activity in Murine Models

This compound has demonstrated significant hepatoprotective effects in mouse models of acute liver injury. chemicalbook.inmedchemexpress.com Specifically, it has shown a protective effect against liver damage induced by D-galactosamine (D-GalN) and lipopolysaccharide (LPS). chemicalbook.inmedchemexpress.com Studies have also investigated the hepatoprotective potential of extracts from various plants, including Clutia abyssinica and Ganoderma tsugae, against toxins like carbon tetrachloride (CCl4), showing reductions in liver enzyme markers such as AST, ALT, and ALP. dovepress.commdpi.combioline.org.br These findings highlight the potential of natural compounds like this compound in mitigating liver damage. dovepress.commdpi.commdpi.com

Evaluation of Anti-tumor Progression in Animal Models (e.g., Melanoma)

In the realm of oncology, related sesquiterpenoids from the Curcuma genus have shown promise in animal models. For instance, furanodiene (B1217673), another sesquiterpene from Curcuma wenyujin, has been found to inhibit the growth of uterine cervical (U14) and sarcoma 180 (S180) tumors in mice. worldscientific.com While direct in vivo studies on this compound for melanoma were not detailed in the provided results, the anti-tumor activity of related compounds suggests a potential avenue for future research into this compound's efficacy against various cancers.

Identification of Molecular Targets and Signaling Pathways

The biological activities of this compound and related compounds are underpinned by their interactions with key molecular targets and signaling pathways. nih.govchemfaces.comnih.gov

Anti-inflammatory and Immune Response: this compound has been implicated in the modulation of inflammatory pathways. chemfaces.com Research on related compounds from Curcumae Rhizoma indicates that sesquiterpenoids exert anti-inflammatory effects by modulating the NF-κB, MAPK, and JAK2/STAT3 signaling pathways. nih.gov Specifically, this compound may suppress the NF-κB and iNOS signaling pathways. chemfaces.com

Cell Cycle and Apoptosis: The anticancer effects of related sesquiterpenoids are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com For example, germacrone (B1671451), a related compound, induces apoptosis in gastric cancer cells by affecting the Bcl-2 protein family and activating caspases. nih.gov Other compounds from Curcuma zedoaria have been shown to induce apoptosis through caspase-3 activation. chemfaces.com

PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and survival, is a target for many natural compounds. nih.govresearchgate.net Network pharmacology studies have linked core components of Curcumae Rhizoma, including this compound, to the PI3K-Akt signaling pathway. nih.govresearchgate.net

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in cancer therapy. frontiersin.orgnih.govmdpi.com Some compounds from C. zedoaria have been shown to potentially inhibit the JAK2/STAT3 signaling pathway, which is vital in breast cancer malignancy. aip.org

Comparative Biological Activity Profiles with Related Sesquiterpenoids

This compound is a member of the sesquiterpenoid class of compounds, which are abundant in plants of the Curcuma genus. nih.gov The biological activities of this compound can be understood in the context of other structurally similar sesquiterpenoids.

| Compound | Biological Activity | Source Organism |

| This compound | Anti-attachment, Hepatoprotective, Anti-inflammatory | Curcuma aromatica, Curcuma zedoaria |

| Furanodiene | Anti-tumor, Hepatoprotective, Anti-inflammatory | Curcuma wenyujin |

| Curdione (B1662853) | Anti-platelet aggregation | Curcumae Rhizoma |

| Isoprocurcumenol | Anti-platelet aggregation, Anti-attachment | Curcumae Rhizoma, Curcuma aromatica |

| Germacrone | Anti-cancer (gastric) | Curcuma species |

| Curzerenone | Cytotoxic (cancer cell lines) | Curcuma zedoaria |

| Alismol | Cytotoxic (cancer cell lines) | Curcuma zedoaria |

| Zederone | Cytotoxic (cancer cell lines) | Curcuma zedoaria |

This comparative analysis highlights that while many sesquiterpenoids from Curcuma share broad activities like anti-inflammatory and cytotoxic effects, specific compounds may exhibit more pronounced activity in certain areas, such as this compound's anti-attachment properties. tandfonline.comnih.govresearchgate.net The structural diversity within this class, including different skeletal types like guaiane (B1240927), germacrane (B1241064), and eudesmane, contributes to this range of biological functions. nih.gov

Structure Activity Relationship Sar Studies of Neocurdione

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to predict and interpret the SAR of complex natural products like neocurdione (B1167340). These in silico methods allow for the rapid assessment of virtual compounds, saving significant time and resources compared to traditional synthesis and testing.

Application of Density Functional Theory (DFT) and Quantum Chemical Methods

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. ijnrd.orgmdpi.comdlr.de By applying DFT, researchers can calculate a variety of molecular properties and electronic descriptors for this compound that are crucial for its interaction with biological targets. DFT calculations, often using hybrid functionals like B3LYP, provide insights into the molecule's stability, reactivity, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govnih.govnih.gov

In studies on a series of 21 compounds isolated from Curcuma zedoaria, a known source of this compound, DFT was employed to calculate the electronic and steric molecular descriptors of the constituent sesquiterpenoids. nih.govresearchgate.netum.edu.my Such calculations are fundamental to understanding how the distribution of electrons within the this compound scaffold influences its binding affinity and biological activity. The energy gap between the HOMO and LUMO (ΔE), for instance, is a key indicator of chemical reactivity and has been correlated with the biological activity of various compounds. nih.govmdpi.com

Correlation of Electronic, Steric, and Hydrophobic Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate molecular descriptors with biological activity. ajrconline.orgslideshare.net For this compound, the most relevant descriptors fall into three main categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Calculated using methods like DFT, they include the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (µ), and atomic charges. mdpi.comnih.gov These descriptors are vital as they govern the types of bonds a molecule can form with a biological receptor. slideshare.net

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for ensuring a proper fit within a receptor's binding site. mdpi.com Descriptors include molecular weight, volume, surface area, and specific parameters like Taft steric parameters (Es). ajrconline.orgslideshare.net

Hydrophobic Descriptors: Hydrophobicity determines how a compound partitions between lipid and aqueous environments, affecting its ability to cross cell membranes and reach its target. ajrconline.org The most common descriptor is the partition coefficient (Log P). ajrconline.orgslideshare.net

A study on compounds from C. zedoaria successfully used these types of descriptors to rationalize structure-activity relationships. nih.govresearchgate.netscienceopen.com The research demonstrated that the cytotoxic activity of these sesquiterpenoids depended on specific combinations of these parameters. um.edu.my

Below is a table summarizing key descriptors used in SAR studies.

| Descriptor Category | Specific Descriptor | Significance in SAR |

| Electronic | EHOMO / ELUMO | Relates to the molecule's ability to donate or accept electrons. |

| Dipole Moment (µ) | Influences polar interactions with the target binding site. | |

| Steric | Molecular Weight (MW) | Overall size of the molecule. |

| Molar Refractivity (MR) | Describes molecular volume and polarizability. | |

| Hydrophobic | Log P | Measures lipophilicity, affecting membrane permeability and target affinity. |

Machine Learning and Artificial Intelligence in SAR Prediction and Optimization

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing SAR studies. ajrconline.org These technologies can analyze vast datasets and recognize complex, non-linear patterns that are beyond the scope of traditional QSAR models. dlr.deresearchgate.net ML algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), can be trained on existing data of this compound analogues and their activities to build predictive models. mdpi.com

Deep neural networks (DNNs), a more advanced form of ML, are increasingly used for tasks like predicting compound activity and identifying novel molecular scaffolds. dlr.dearxiv.org Although specific applications to this compound are not yet widely published, the methodologies are well-established. For example, AI can be used to generate new virtual analogues of this compound and predict their biological activity, prioritizing the most promising candidates for synthesis. mdpi.comibm.com This predictive capability significantly accelerates the drug discovery process. nih.gov

Experimental Methodologies for SAR Assessment

While computational methods provide valuable predictions, experimental validation remains essential. This involves the chemical synthesis of modified compounds and the statistical analysis of their measured biological activities.

Design and Synthesis of this compound Analogues for SAR Probing

The core of experimental SAR involves systematically modifying the structure of the lead compound, this compound, and evaluating how these changes affect its activity. google.comnih.gov The synthesis of a library of analogues allows chemists to probe the importance of different functional groups and structural features. rsc.org

Strategies for creating this compound analogues could include:

Modification of the α,β-unsaturated ketone: This Michael acceptor is often crucial for the biological activity of sesquiterpenoids, and modifying it can confirm its role. google.com

Alteration of substituents on the guaiane (B1240927) core: Adding or removing groups like hydroxyls or methyls at various positions can reveal their contribution to binding and activity.

Stereochemical modifications: Changing the stereochemistry at one or more chiral centers can provide insight into the specific three-dimensional conformation required for activity.

The synthesis of such analogues often involves multi-step chemical reactions, starting from the natural product itself or through total synthesis. nih.govmdpi.comresearchgate.net For example, studies on other natural products have successfully used various synthetic strategies to generate diverse libraries for SAR analysis. nih.govmdpi.com

The table below outlines potential modifications to the this compound scaffold for SAR studies.

| Modification Site | Type of Modification | Rationale |

| C1-C10 double bond | Reduction, Epoxidation | Probe the role of planarity and electronic character. |

| C4-carbonyl group | Reduction to alcohol, Removal | Determine the necessity of the ketone for activity. |

| C7-isopropyl group | Replacement with smaller/larger alkyls | Investigate steric tolerance at the binding site. |

| C11-methyl group | Introduction of polar groups | Explore potential for new hydrogen bonding interactions. |

Statistical Analysis of Biological Data for SAR Derivations (e.g., SLR, MLR, PCA, HCA)

Once a library of this compound analogues is synthesized and their biological activities are measured, statistical methods are used to derive meaningful SAR. um.edu.my

Simple and Multiple Linear Regression (SLR/MLR): These methods are used to build linear QSAR models. SLR correlates a single descriptor with activity, while MLR uses multiple descriptors to create a more comprehensive model. nih.govresearchgate.net In the analysis of C. zedoaria compounds, MLR models revealed that the best correlations were achieved using a limited number of specific descriptors for compounds with a similar skeleton. researchgate.netum.edu.myscienceopen.com

Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique used when many molecular descriptors are inter-correlated. It transforms the original descriptors into a smaller set of uncorrelated variables (principal components) that capture most of the variance in the data, making it easier to visualize trends and group compounds. researchgate.netum.edu.my

Hierarchical Cluster Analysis (HCA): HCA is used to group compounds based on their similarity in terms of their descriptors or biological activity profiles. researchgate.netum.edu.my In the C. zedoaria study, HCA successfully classified active compounds into subgroups that aligned with the results from cell-based cytotoxicity assays, confirming the validity of the descriptor-based classification. nih.govresearchgate.net

The results from a PCA analysis of cytotoxic compounds from C. zedoaria are summarized in the table below, showing how variance in the data is captured by the principal components.

| Principal Component | Eigenvalue | % Variance | Cumulative % Variance |

| 1 | 5.86 | 36.6 | 36.6 |

| 2 | 2.52 | 15.8 | 52.4 |

| 3 | 1.87 | 11.7 | 64.1 |

Data adapted from a study on compounds isolated from Curcuma zedoaria. researchgate.net

This statistical analysis provides a robust framework for interpreting experimental data, validating computational predictions, and guiding the next cycle of analogue design.

Influence of Stereochemistry and Conformational Features on Activity

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are pivotal in determining its interaction with biological targets, and consequently, its therapeutic efficacy. For this compound, a germacrane-type sesquiterpenoid, its specific stereochemistry and conformational possibilities are believed to be significant contributors to its biological activity, a concept broadly recognized in medicinal chemistry. uou.ac.insolubilityofthings.comfiveable.me

The stereochemistry of natural products is often a key determinant of their biological function. nih.govnih.gov In the case of sesquiterpenoids from Curcuma species, which feature multiple chiral centers, the spatial orientation of substituents can drastically alter their bioactivity. nih.gov While direct structure-activity relationship (SAR) studies focusing specifically on the stereoisomers of this compound are not extensively documented in publicly available research, the general principles of stereochemistry in drug action suggest that different enantiomers or diastereomers of this compound would likely exhibit varied biological profiles. uou.ac.innih.gov The precise arrangement of atoms at its chiral centers is expected to influence its binding affinity to specific enzymes or receptors, thereby modulating its activity.

Conformational analysis, which examines the different spatial arrangements of a molecule due to bond rotations, is also critical. fiveable.menih.gov For cyclic and flexible molecules like this compound, the molecule can exist in various conformations, and often only one or a subset of these conformations is biologically active. While detailed studies on the conformational preferences of this compound in relation to its activity are limited, understanding these aspects is a key area for future research to unlock its full therapeutic potential. The dynamic nature of its ten-membered ring system likely allows it to adopt specific shapes to fit into biological targets.

Comparative SAR with Other Curcuma Sesquiterpenoids (e.g., Curdione (B1662853), Curcumenol)

This compound is often found alongside other structurally related sesquiterpenoids in Curcuma rhizomes, most notably curdione and curcumenol (B1669339). nih.govresearchgate.net These compounds share a common germacrane (B1241064) skeleton but differ in their functional groups and stereochemistry, providing a basis for comparative structure-activity relationship analysis. The variations in their chemical structures lead to differences in their physicochemical properties and, consequently, their biological activities.

A review of the literature indicates that while these compounds are often studied together as major components of Curcuma extracts, direct, side-by-side comparative SAR studies are not abundant. However, some studies provide insights into their differing biological effects. For instance, in terms of α-glucosidase inhibitory activity, one study reported that out of six tested sesquiterpenes from Curcuma zedoaria, only one, a germacrane sesquiterpene, showed noteworthy inhibitory effect, while others, including potentially this compound and its relatives, exhibited weak or negligible activity. e-nps.or.kr Another study on the antibacterial activity of germacrane sesquiterpenes from Curcuma heyneana found that germacrone (B1671451) and dehydrocurdione (B1237751) displayed significant activity, whereas 1(10),4(5)-diepoxygermacrone had weak activity. kemdikbud.go.id